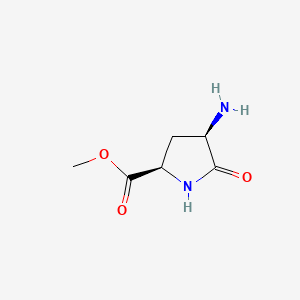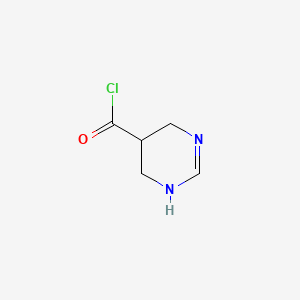
Methyl (4R)-4-amino-5-oxo-D-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4R)-4-amino-5-oxo-D-prolinate, also known as MAP, is a non-natural amino acid derivative that has been widely used in scientific research due to its unique properties. It is a chiral molecule that possesses both an amine and a carboxyl group, making it a versatile building block for the synthesis of various compounds.
Mechanism of Action
Methyl (4R)-4-amino-5-oxo-D-prolinate acts as a competitive inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, Methyl (4R)-4-amino-5-oxo-D-prolinate can increase the half-life and bioavailability of GLP-1 and GIP, leading to improved glucose homeostasis and insulin secretion.
Biochemical and Physiological Effects:
Methyl (4R)-4-amino-5-oxo-D-prolinate has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to increase GLP-1 and GIP levels in humans, leading to improved glycemic control. In addition, Methyl (4R)-4-amino-5-oxo-D-prolinate has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic implications for various diseases.
Advantages and Limitations for Lab Experiments
Methyl (4R)-4-amino-5-oxo-D-prolinate is a versatile building block that can be used for the synthesis of various compounds. It is also a useful tool for studying enzyme catalysis and protein-ligand interactions. However, the synthesis of Methyl (4R)-4-amino-5-oxo-D-prolinate can be challenging and time-consuming, and the purity of the final product can be difficult to achieve. In addition, the cost of Methyl (4R)-4-amino-5-oxo-D-prolinate can be prohibitive for some research groups.
Future Directions
There are several potential future directions for the use of Methyl (4R)-4-amino-5-oxo-D-prolinate in scientific research. One area of interest is the development of Methyl (4R)-4-amino-5-oxo-D-prolinate-based inhibitors of DPP-IV for the treatment of diabetes. Another area of interest is the use of Methyl (4R)-4-amino-5-oxo-D-prolinate as a fluorescent probe for the study of protein-ligand interactions. Finally, the synthesis of Methyl (4R)-4-amino-5-oxo-D-prolinate analogs with improved properties, such as increased stability or bioavailability, may have therapeutic implications for various diseases.
Synthesis Methods
Methyl (4R)-4-amino-5-oxo-D-prolinate can be synthesized through a multi-step process involving the reaction of L-aspartic acid with a reducing agent such as sodium borohydride, followed by the addition of a methylating agent such as iodomethane. The resulting product is then purified through column chromatography to obtain pure Methyl (4R)-4-amino-5-oxo-D-prolinate.
Scientific Research Applications
Methyl (4R)-4-amino-5-oxo-D-prolinate has been widely used in scientific research as a building block for the synthesis of various compounds, including peptides, peptidomimetics, and small molecules. It has also been used as a substrate for enzymes, such as transaminases and dehydrogenases, to study their catalytic mechanisms. In addition, Methyl (4R)-4-amino-5-oxo-D-prolinate has been used as a fluorescent probe to study protein-ligand interactions.
properties
IUPAC Name |
methyl (2R,4R)-4-amino-5-oxopyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-11-6(10)4-2-3(7)5(9)8-4/h3-4H,2,7H2,1H3,(H,8,9)/t3-,4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMNXZPKZPVPGI-QWWZWVQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C(=O)N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](C(=O)N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665228 |
Source


|
| Record name | Methyl (4R)-4-amino-5-oxo-D-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189450-23-5 |
Source


|
| Record name | Methyl (4R)-4-amino-5-oxo-D-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,9-Diazabicyclo[3.3.1]nonan-7-amine,3-ethyl-9-methyl-,exo-(9CI)](/img/no-structure.png)
![5-Amino-1-[4-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B575413.png)


![Acetaldehyde, [2-methyl-5-(1-methylethyl)cyclopentylidene]-, (1E,2alpha,5alpha)-(9CI)](/img/structure/B575423.png)


